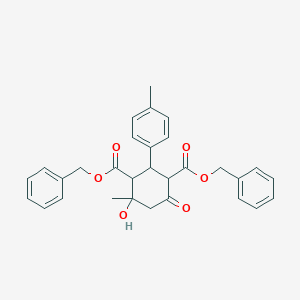
Dibenzyl4-hydroxy-4-methyl-2-(4-methylphenyl)-6-oxo-1,3-cyclohexanedicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibenzyl4-hydroxy-4-methyl-2-(4-methylphenyl)-6-oxo-1,3-cyclohexanedicarboxylate, also known as DBH, is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound is a member of the cyclohexanedicarboxylate family, which has been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
科学的研究の応用
Dibenzyl4-hydroxy-4-methyl-2-(4-methylphenyl)-6-oxo-1,3-cyclohexanedicarboxylate has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the compound's anti-inflammatory properties, which have been shown to be effective in treating a range of inflammatory conditions, including arthritis, asthma, and inflammatory bowel disease. Additionally, Dibenzyl4-hydroxy-4-methyl-2-(4-methylphenyl)-6-oxo-1,3-cyclohexanedicarboxylate has been shown to exhibit antioxidant properties, which may make it useful in the prevention of oxidative stress-related diseases, such as Alzheimer's and Parkinson's disease. Other areas of research include the compound's potential anticancer properties, as well as its effects on cardiovascular health and metabolic disorders.
作用機序
The mechanism of action of Dibenzyl4-hydroxy-4-methyl-2-(4-methylphenyl)-6-oxo-1,3-cyclohexanedicarboxylate is not yet fully understood, but it is thought to involve the inhibition of pro-inflammatory cytokines, such as TNF-alpha and IL-6, as well as the activation of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, Dibenzyl4-hydroxy-4-methyl-2-(4-methylphenyl)-6-oxo-1,3-cyclohexanedicarboxylate may modulate the activity of certain signaling pathways, such as the NF-kappaB pathway, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects:
Studies have shown that Dibenzyl4-hydroxy-4-methyl-2-(4-methylphenyl)-6-oxo-1,3-cyclohexanedicarboxylate has a range of biochemical and physiological effects, including the reduction of inflammatory markers, such as C-reactive protein and interleukin-1beta, as well as the improvement of antioxidant status, as evidenced by increased levels of superoxide dismutase and catalase. Additionally, Dibenzyl4-hydroxy-4-methyl-2-(4-methylphenyl)-6-oxo-1,3-cyclohexanedicarboxylate has been shown to improve glucose metabolism and insulin sensitivity, which may make it useful in the treatment of metabolic disorders, such as diabetes.
実験室実験の利点と制限
One of the main advantages of using Dibenzyl4-hydroxy-4-methyl-2-(4-methylphenyl)-6-oxo-1,3-cyclohexanedicarboxylate in lab experiments is its well-characterized synthesis method, which allows for high yield and purity. Additionally, the compound has been extensively studied for its potential applications in scientific research, which makes it a promising candidate for further investigation. However, one limitation of using Dibenzyl4-hydroxy-4-methyl-2-(4-methylphenyl)-6-oxo-1,3-cyclohexanedicarboxylate in lab experiments is its relatively low solubility in aqueous solutions, which may make it difficult to administer in certain experimental settings.
将来の方向性
There are numerous future directions for research involving Dibenzyl4-hydroxy-4-methyl-2-(4-methylphenyl)-6-oxo-1,3-cyclohexanedicarboxylate, including the investigation of its potential applications in the treatment of inflammatory and oxidative stress-related diseases, as well as its effects on cardiovascular health and metabolic disorders. Additionally, further studies are needed to fully elucidate the compound's mechanism of action, as well as its potential side effects and toxicity. Finally, the development of more efficient synthesis methods and novel derivatives of Dibenzyl4-hydroxy-4-methyl-2-(4-methylphenyl)-6-oxo-1,3-cyclohexanedicarboxylate may lead to the discovery of even more promising compounds for scientific research.
合成法
The synthesis of Dibenzyl4-hydroxy-4-methyl-2-(4-methylphenyl)-6-oxo-1,3-cyclohexanedicarboxylate involves the reaction of 4-methylbenzaldehyde with diethyl malonate, followed by a decarboxylation step to yield the desired compound. This method has been optimized for high yield and purity, and has been used in numerous studies to produce Dibenzyl4-hydroxy-4-methyl-2-(4-methylphenyl)-6-oxo-1,3-cyclohexanedicarboxylate for research purposes.
特性
分子式 |
C30H30O6 |
|---|---|
分子量 |
486.6 g/mol |
IUPAC名 |
dibenzyl 4-hydroxy-4-methyl-2-(4-methylphenyl)-6-oxocyclohexane-1,3-dicarboxylate |
InChI |
InChI=1S/C30H30O6/c1-20-13-15-23(16-14-20)25-26(28(32)35-18-21-9-5-3-6-10-21)24(31)17-30(2,34)27(25)29(33)36-19-22-11-7-4-8-12-22/h3-16,25-27,34H,17-19H2,1-2H3 |
InChIキー |
XEIDHZMMUBWCJT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2C(C(=O)CC(C2C(=O)OCC3=CC=CC=C3)(C)O)C(=O)OCC4=CC=CC=C4 |
正規SMILES |
CC1=CC=C(C=C1)C2C(C(=O)CC(C2C(=O)OCC3=CC=CC=C3)(C)O)C(=O)OCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282272.png)
![4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282273.png)
![4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282274.png)
![methyl 4-{3-[(4-fluorophenyl)carbonyl]-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate](/img/structure/B282275.png)
![4-(4-fluorobenzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282276.png)
![3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282281.png)
![5-(2-chlorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282282.png)
![3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282283.png)
![3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(4-isopropylphenyl)-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282285.png)
![5-(4-ethylphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282286.png)
![3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282287.png)
![3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282290.png)
![5-(4-ethoxyphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282291.png)
![5-(3-fluorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282292.png)